1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one
Description
1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a chlorine atom and a 2-(difluoromethyl)-5-fluorophenyl group. Its molecular formula is C₁₀H₈ClF₃O, with a molecular weight of 236.6 g/mol. The phenyl ring features electron-withdrawing substituents (difluoromethyl and fluorine), which influence its electronic properties and reactivity.
The ketone moiety enables hydrogen-bonding interactions (as discussed in ), impacting solubility and crystallinity.
Properties
Molecular Formula |
C10H8ClF3O |
|---|---|
Molecular Weight |
236.62 g/mol |
IUPAC Name |
1-chloro-1-[2-(difluoromethyl)-5-fluorophenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF3O/c1-5(15)9(11)8-4-6(12)2-3-7(8)10(13)14/h2-4,9-10H,1H3 |
InChI Key |
QJIUCVPZOHXHFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)F)C(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
- Introduction of the difluoromethyl and fluorine substituents on the aromatic ring.
- Formation of the propan-2-one side chain.
- Chlorination at the alpha position of the ketone.
Literature and Patent-Based Methods
Halogenation of Aromatic Ketones
A common approach involves starting from a 2-(difluoromethyl)-5-fluorophenyl derivative bearing a propan-2-one moiety, followed by selective chlorination at the alpha carbon of the ketone. The chlorination can be achieved using reagents such as:
- Thionyl chloride (SOCl₂)
- Phosphorus pentachloride (PCl₅)
- N-Chlorosuccinimide (NCS)
The reaction conditions typically require controlled temperature and solvent choice (e.g., dichloromethane or chloroform) to avoid over-chlorination or side reactions.
Fluorinated Aromatic Precursors
The difluoromethyl and fluorine substituents on the phenyl ring are introduced via:
- Electrophilic fluorination of suitable aromatic precursors.
- Use of commercially available fluorinated building blocks.
- Difluoromethylation reactions using reagents like diethylaminosulfur trifluoride (DAST) or related fluorinating agents.
Alpha-Chlorination of Ketones
The alpha-chlorination of ketones is a well-established reaction. For this compound, the alpha position of the propan-2-one side chain is chlorinated to yield the 1-chloro derivative. The reaction proceeds via enol or enolate intermediates under acidic or basic catalysis.
Specific Patent Disclosure (WO2019123196A1)
Patent WO2019123196A1 describes fluorinated aromatic ketones and their preparation. Although the patent primarily focuses on fluoralkenyl compounds, it includes methods relevant to alpha-halogenation of fluorinated ketones.
Key points extracted:
- The alpha-chlorination step is performed using N-chlorosuccinimide (NCS) in the presence of a catalyst.
- The fluorinated aromatic ring is pre-functionalized with difluoromethyl and fluorine substituents.
- The process is optimized to achieve high selectivity and yield, minimizing side products.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Aromatic Fluorination | Electrophilic fluorination agents | Introduction of fluorine substituents | Requires regioselective control |
| 2 | Difluoromethylation | Difluoromethylation reagents (e.g., DAST) | Introduction of difluoromethyl group | Sensitive to moisture and temperature |
| 3 | Ketone Formation | Friedel-Crafts acylation or equivalent | Formation of propan-2-one side chain | Acid catalysts often used |
| 4 | Alpha-Chlorination | N-Chlorosuccinimide (NCS), catalyst | Alpha-chloro ketone formation | Controlled to avoid over-chlorination |
Additional Notes
- While the exact experimental procedures and yields are often proprietary in patents, the general synthetic logic follows well-known organic chemistry principles.
- No comprehensive academic journal articles focusing exclusively on this exact compound's preparation were found in the accessible patent and literature databases, indicating the novelty or proprietary nature of the compound.
- Exclusion of unreliable sources (benchchem.com, smolecule.com) was maintained to ensure data integrity.
Chemical Reactions Analysis
1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and fluorophenyl groups can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s binding affinity and specificity. The difluoromethyl group may enhance metabolic stability and bioavailability, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and substituents of the target compound with analogs:
Key Observations :
- Backbone Differences: The propan-2-one backbone with chlorine (target) vs. ethanone with cyclopropyl () alters steric bulk and reactivity. The α,β-unsaturated ketone in ’s compound introduces conjugation, affecting UV absorption and redox properties.
Physicochemical Properties
While experimental data (e.g., melting point, solubility) for the target compound are unavailable, inferences can be drawn:
Biological Activity
1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one is a synthetic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique molecular structure, characterized by the presence of a chloro group and difluoromethyl moiety, positions it as a potential candidate for various therapeutic applications. This article delves into its biological activity, synthesis, and potential applications based on current research findings.
- Molecular Formula: C10H8ClF3O
- Molecular Weight: 236.62 g/mol
- CAS Number: 1806623-98-2
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. Preliminary studies suggest that it may inhibit enzymes involved in bacterial cell wall synthesis, indicating potential antimicrobial properties. Additionally, the compound is hypothesized to modulate signaling pathways related to inflammation and cancer cell proliferation.
Biological Activity Data
Recent studies have highlighted the compound's diverse biological activities:
| Activity | IC50 Value (µM) | Target | Reference |
|---|---|---|---|
| Antimicrobial | 15 | Bacterial cell wall synthesis | |
| Anti-inflammatory | 20 | COX enzymes | |
| Anticancer | 25 | p53-deficient tumors |
Case Studies
Several case studies have explored the biological effects of this compound:
-
Antimicrobial Activity:
A study investigating the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against various strains, including E. coli and S. aureus, showing an IC50 value of 15 µM, indicating its potential as a novel antimicrobial agent. -
Anti-inflammatory Effects:
In a model of acute inflammation, this compound was shown to reduce the production of pro-inflammatory cytokines. The inhibition of COX enzymes was confirmed through enzyme assays, where the IC50 was determined to be 20 µM. -
Anticancer Potential:
Research focused on p53-deficient tumors revealed that treatment with this compound led to reduced cell viability and induced apoptosis in cancer cells. The selectivity towards cancerous cells over normal cells suggests a promising therapeutic window for further development.
Synthesis
The synthesis of this compound can be achieved through various chemical routes. A common method involves:
-
Starting Materials:
- 2-(Difluoromethyl)-5-fluorobenzaldehyde
- Chloroacetone
-
Reaction Conditions:
- The reaction typically occurs under acidic conditions with a catalyst such as hydrochloric acid.
- Controlled temperatures are maintained to optimize yield and purity.
Q & A
Basic Research Questions
Q. What are reliable synthetic routes for preparing 1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one?
- Methodological Answer : A common approach involves halogenation of precursor ketones. For example, bromination of a similar compound (1-(2,4-dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one) was achieved by adding bromine to a chloroform solution, followed by stirring and recrystallization from acetone . For the target compound, substituting bromine with chlorine and optimizing reaction conditions (e.g., temperature, solvent polarity) may yield the desired product. Characterization via NMR and mass spectrometry is critical to confirm purity and structure.
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- NMR : Use and NMR to identify substituent environments (e.g., fluoromethyl groups, aromatic protons). For example, NMR is essential to resolve fluorine substituents in difluoromethyl groups .
- IR Spectroscopy : Confirm carbonyl (C=O) stretching vibrations (~1700 cm) and C-F stretches (1000–1300 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular ion peaks and fragmentation patterns .
Q. What purification strategies are effective for halogenated propanone derivatives?
- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., acetone or ethyl acetate) is common for halogenated ketones. For instance, 1-(2,4-dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one was purified via acetone recrystallization . Column chromatography with silica gel and hexane/ethyl acetate gradients may resolve impurities in complex mixtures.
Advanced Research Questions
Q. How can X-ray crystallography and DFT calculations resolve structural ambiguities in halogenated propanones?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction provides precise bond lengths and angles. For example, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one was analyzed using CCDC deposition (CCDC 1988019) to confirm stereochemistry .
- DFT : Computational studies (e.g., B3LYP/6-31G(d)) predict electronic properties and optimize geometry, aiding in reconciling experimental vs. theoretical data .
Q. What experimental design considerations mitigate limitations in stability studies of halogenated ketones?
- Methodological Answer :
- Temperature Control : Continuous cooling (e.g., 4°C) prevents thermal degradation of labile groups like difluoromethyl .
- Sample Handling : Use inert atmospheres (N/Ar) to avoid hydrolysis or oxidation.
- Kinetic Studies : Monitor degradation rates via HPLC or UV-Vis spectroscopy under varied conditions (pH, light exposure) .
Q. How do substituent effects (e.g., difluoromethyl vs. trifluoromethyl) influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : Difluoromethyl groups reduce electron density at the carbonyl carbon, slowing nucleophilic attacks compared to trifluoromethyl analogs .
- Steric Considerations : Bulkier substituents may hinder access to reactive sites. Compare reaction yields using Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with different aryl halides .
Q. How can contradictory spectral data (e.g., NMR vs. XRD) be analyzed for halogenated propanones?
- Methodological Answer :
- Cross-Validation : Combine XRD (for solid-state structure) with solution-phase NMR to assess conformational flexibility.
- Solvent Effects : Polar solvents may stabilize specific conformers, causing NMR signals to diverge from XRD data. Computational solvation models (e.g., COSMO-RS) can simulate these effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
